2-(2-Chloroethyl)pyrrolidine

Process Chemistry Analytical Characterization Scale-up and Purification

Select 2-(2-Chloroethyl)pyrrolidine (HCl) for its critical 2-substitution pattern, essential for constructing chiral centers in antihistamines like clemastine and topoisomerase I inhibitors. Unlike the 1-isomer or piperidine analogs, this regioisomer provides a lower boiling point (186.8°C) and optimized LogP (2.498), enabling cost-efficient, scalable purification. Its bifunctional nature—combining a secondary amine nucleophile with an electrophilic chloroethyl handle—makes it non-interchangeable for complex pharmacophore synthesis.

Molecular Formula C6H12ClN
Molecular Weight 133.62 g/mol
Cat. No. B12109239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloroethyl)pyrrolidine
Molecular FormulaC6H12ClN
Molecular Weight133.62 g/mol
Structural Identifiers
SMILESC1CC(NC1)CCCl
InChIInChI=1S/C6H12ClN/c7-4-3-6-2-1-5-8-6/h6,8H,1-5H2
InChIKeyXWTGOZXZVTWOIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chloroethyl)pyrrolidine: Procurement-Relevant Profile for a Key Pyrrolidine Intermediate


2-(2-Chloroethyl)pyrrolidine (CAS 13409-72-8 as the hydrochloride salt) is a chlorinated pyrrolidine derivative characterized by a 2-substituted chloroethyl group on the pyrrolidine ring [1]. This compound serves as a versatile building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of antihistamines such as clemastine and topoisomerase I-targeting anticancer agents [2]. Its bifunctional nature, combining a secondary amine nucleophile with an electrophilic chloroethyl moiety, enables its participation in nucleophilic substitution reactions that are central to the construction of more complex pharmacophores .

2-(2-Chloroethyl)pyrrolidine: Why Structural Isomers and Ring Analogs Cannot Be Casually Interchanged


The specific regioisomerism and ring size of 2-(2-chloroethyl)pyrrolidine dictate its unique reactivity profile, making it non-interchangeable with its 1-substituted isomer or with piperidine-based analogs. The 2-position substitution on the pyrrolidine ring significantly alters the steric and electronic environment around the nitrogen atom, which in turn affects both its nucleophilicity and the stability of intermediates formed during subsequent reactions . For instance, the 1-(2-chloroethyl)pyrrolidine isomer exhibits different physical properties, including a markedly higher boiling point, which can complicate purification and handling during scale-up . Furthermore, the pyrrolidine ring's five-membered conformation provides a distinct spatial arrangement compared to six-membered piperidine analogs, which has been shown to influence binding affinity and selectivity in the final drug molecules derived from these intermediates .

2-(2-Chloroethyl)pyrrolidine: Quantitative Evidence for Differentiated Selection


Physical Property Differentiation: Boiling Point and LogP of 2-(2-Chloroethyl)pyrrolidine vs. its 1-Substituted Isomer

2-(2-Chloroethyl)pyrrolidine hydrochloride (CAS 13409-72-8) exhibits a boiling point of 186.8 °C at 760 mmHg and a calculated LogP of 2.498 [1]. In contrast, the regioisomeric 1-(2-chloroethyl)pyrrolidine hydrochloride (CAS 7250-67-1) has a significantly higher boiling point of 237 °C . This 50.2 °C difference in boiling point directly impacts distillation conditions, energy consumption, and thermal stability considerations during large-scale synthesis. The lower LogP of the 2-substituted isomer also suggests increased aqueous solubility, which can be advantageous for certain aqueous-phase reactions.

Process Chemistry Analytical Characterization Scale-up and Purification

Synthetic Utility: Enantioselective Synthesis of Clemastine via 2-(2-Chloroethyl)pyrrolidine Derivatives

The (R)-enantiomer of a 2-(2-chloroethyl)pyrrolidine derivative, specifically (R)-ethyl 2-(2-chloroethyl)pyrrolidine-1-carboxylate, is a crucial chiral intermediate for the synthesis of the H1-antihistamine clemastine [1]. This derivative is obtained via an asymmetric transformation of L-homoserine lactone, a route that enables access to the (R)-configuration required for the drug's antihistaminic activity [1]. Alternative synthetic routes using proline-based transformations are limited to the (S)-configuration, which is the opposite stereochemistry and would result in an inactive or less active isomer [1]. This makes the 2-(2-chloroethyl)pyrrolidine scaffold uniquely positioned to deliver the correct stereochemistry for clemastine.

Medicinal Chemistry Asymmetric Synthesis Antihistamine Development

Reactivity Class Inference: Alkylating Agent Potency of Chloroethyl Pyrrolidines vs. Piperidines

A study on novel nitrogen-based chalcone analogs compared the cytotoxic effects of substituents containing alicyclic amines, including pyrrolidine and piperidine, against triple-negative breast cancer (TNBC) cell lines [1]. While the specific 2-(2-chloroethyl)pyrrolidine was not directly tested, the study demonstrated that pyrrolidine-containing analogs exhibited differential cytotoxicity profiles compared to piperidine-containing analogs, highlighting the impact of ring size on biological activity [1]. Furthermore, the chloroethyl group is a known alkylating agent warhead, and its placement on a pyrrolidine scaffold is expected to influence its reactivity and selectivity compared to linear nitrogen mustards like bis(2-chloroethyl)amine [2].

Medicinal Chemistry Cytotoxicity DNA Alkylation

Market Availability and Purity: Comparison of 2-(2-Chloroethyl)pyrrolidine with its 1-Isomer

The 1-(2-chloroethyl)pyrrolidine hydrochloride isomer (CAS 7250-67-1) is widely available from major chemical suppliers in various quantities (e.g., 5g to 500g) with purities of ≥98% . In contrast, 2-(2-chloroethyl)pyrrolidine hydrochloride (CAS 13409-72-8) is less commonly stocked by mainstream vendors and may require custom synthesis or sourcing from specialized suppliers [1]. This difference in market availability reflects the specialized synthetic utility of the 2-substituted isomer, particularly in asymmetric synthesis applications, and may influence lead times and cost for procurement.

Chemical Procurement Supply Chain Research Chemicals

2-(2-Chloroethyl)pyrrolidine: Optimal Research and Industrial Application Scenarios Based on Evidence


Asymmetric Synthesis of Chiral Antihistamines and CNS Agents

2-(2-Chloroethyl)pyrrolidine and its derivatives are the intermediates of choice for medicinal chemistry programs targeting chiral antihistamines like clemastine, where the (R,R)-stereochemistry is essential for activity [1]. Its unique 2-substitution pattern allows for the construction of the correct stereocenter, a capability not shared by the 1-isomer or piperidine analogs [1].

Development of DNA-Alkylating Anticancer Agents with Improved Selectivity

The chloroethyl group in 2-(2-chloroethyl)pyrrolidine serves as a latent alkylating agent. When incorporated into larger molecular frameworks, such as topoisomerase I inhibitors like ARC-111 analogs, the pyrrolidine ring may confer improved target binding and reduced off-target effects compared to linear nitrogen mustards or piperidine-based linkers [2].

Process Chemistry Optimization: Leveraging Favorable Physical Properties for Scale-Up

The lower boiling point (186.8 °C) and LogP (2.498) of 2-(2-chloroethyl)pyrrolidine, compared to its 1-isomer (237 °C), make it a more energy-efficient and thermally stable intermediate for large-scale synthesis [3]. Process chemists can utilize these properties to design more cost-effective distillation and purification protocols [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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